molecular formula C14H18O2 B2880402 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid CAS No. 1266843-52-0

2-(4-Methylphenyl)cyclohexane-1-carboxylic acid

Cat. No.: B2880402
CAS No.: 1266843-52-0
M. Wt: 218.296
InChI Key: RATGULGAYZCBBP-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₄H₁₈O₂ It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a 4-methylphenyl group

Scientific Research Applications

2-(4-Methylphenyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)cyclohexane-1-carboxylic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanecarboxylic acid and 4-methylbenzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)cyclohexanone
  • 4-Methylcyclohexanecarboxylic acid
  • 4-Methylphenylacetic acid

Uniqueness

2-(4-Methylphenyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a cyclohexane ring and a 4-methylphenyl group, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-methylphenyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h6-9,12-13H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATGULGAYZCBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266843-52-0
Record name 2-(4-methylphenyl)cyclohexane-1-carboxylic acid
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